molecular formula C17H18N2O5S2 B1212804 2-[[5-Cyano-2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,3-thiazin-6-yl]thio]acetic acid ethyl ester

2-[[5-Cyano-2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,3-thiazin-6-yl]thio]acetic acid ethyl ester

Cat. No. B1212804
M. Wt: 394.5 g/mol
InChI Key: WQUZEDLZKAXQDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-cyano-2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,3-thiazin-6-yl]thio]acetic acid ethyl ester is a dimethoxybenzene.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : This compound is synthesized using various methods, including reactions with phenacyl chlorides, formaldehyde, and primary amines. One study detailed the alkylation of (3,4-dihydro-4-oxo-2H-1,3-benzothiazin-2-ylidene)acetic acid ethyl ester and its conversion into pyrrolobenzothiazine derivatives (Tverdokhlebov et al., 2008).

  • Cardiotonic Activity : Some derivatives, like the 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their esters, have been examined for cardiotonic activity. These compounds have shown positive inotropic activity, although less than milrinone, a known cardiotonic agent (Mosti et al., 1992).

  • Antimicrobial Activity : Certain derivatives, such as 1, 4-benzothiazine, have been synthesized for their potential antibacterial activity. These compounds have shown significant antibacterial and antifungal activity against various strains (Kalekar et al., 2011).

  • Antiviral Activity : Some derivatives have been shown to exhibit moderate antiviral activity. This includes compounds like cyano-(4-oxo-3-phenylthiazolidin-2-ylidene)-acetic acid ethyl ester (Kaminskyy et al., 2014).

  • Chemotherapeutic Potential : Derivatives like 5-cyano-6-aryluracils and 2-thiouracils have been explored for their chemotherapeutic potential. Some of these compounds have shown significant activities against bacterial and fungal strains, and a few exhibited antitumor activity (Ram et al., 1984).

  • Structural and Spectroscopic Studies : The structural and spectroscopic properties of these compounds have been extensively studied. Research on compounds like 4-Amino-3-cyclopropyl-5-oxo-4,5-dihydro-1,2,4-triazole-1-yl-acetic acid ethyl ester has contributed significantly to understanding their molecular structure and properties (Şahin et al., 2014).

  • Quantum Chemical Investigation : Quantum-chemical calculations have been conducted to understand the molecular properties of these compounds. This includes investigating their electronic properties, such as the highest occupied molecular orbital and lowest unoccupied orbital energy (Bouklah et al., 2012).

properties

Product Name

2-[[5-Cyano-2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,3-thiazin-6-yl]thio]acetic acid ethyl ester

Molecular Formula

C17H18N2O5S2

Molecular Weight

394.5 g/mol

IUPAC Name

ethyl 2-[[5-cyano-2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,3-thiazin-6-yl]sulfanyl]acetate

InChI

InChI=1S/C17H18N2O5S2/c1-4-24-14(20)9-25-17-11(8-18)15(21)19-16(26-17)10-5-6-12(22-2)13(7-10)23-3/h5-7,16H,4,9H2,1-3H3,(H,19,21)

InChI Key

WQUZEDLZKAXQDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C(C(=O)NC(S1)C2=CC(=C(C=C2)OC)OC)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[5-Cyano-2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,3-thiazin-6-yl]thio]acetic acid ethyl ester
Reactant of Route 2
2-[[5-Cyano-2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,3-thiazin-6-yl]thio]acetic acid ethyl ester
Reactant of Route 3
2-[[5-Cyano-2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,3-thiazin-6-yl]thio]acetic acid ethyl ester
Reactant of Route 4
2-[[5-Cyano-2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,3-thiazin-6-yl]thio]acetic acid ethyl ester
Reactant of Route 5
2-[[5-Cyano-2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,3-thiazin-6-yl]thio]acetic acid ethyl ester
Reactant of Route 6
2-[[5-Cyano-2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,3-thiazin-6-yl]thio]acetic acid ethyl ester

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